molecular formula C18H22ClNO B5410202 N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride

N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride

Cat. No.: B5410202
M. Wt: 303.8 g/mol
InChI Key: MDJXSNZUOVCBJJ-UHFFFAOYSA-N
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Description

N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride is a chemical compound with the molecular formula C18H21NO·HCl It is known for its unique structure, which includes a cyclopropane ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the methoxyphenyl intermediate through a reaction between 4-methylphenol and methanol in the presence of a catalyst.

    Cyclopropanation: The methoxyphenyl intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent such as diazomethane.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropanamine derivatives.

Scientific Research Applications

N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]cyclopropanamine
  • N-[(4-methylphenyl)methyl]cyclopropanamine
  • N-[(4-chlorophenyl)methyl]cyclopropanamine

Uniqueness

N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine is unique due to the presence of both the methoxy and cyclopropane groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-14-5-7-15(8-6-14)13-20-18-4-2-3-16(11-18)12-19-17-9-10-17;/h2-8,11,17,19H,9-10,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJXSNZUOVCBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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